(4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650622
InChI: InChI=1S/C5H7BrN2O/c1-3-5(6)4(2-9)8-7-3/h9H,2H2,1H3,(H,7,8)
SMILES: CC1=C(C(=NN1)CO)Br
Molecular Formula: C5H7BrN2O
Molecular Weight: 191.03 g/mol

(4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

CAS No.:

Cat. No.: VC13650622

Molecular Formula: C5H7BrN2O

Molecular Weight: 191.03 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol -

Specification

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
IUPAC Name (4-bromo-5-methyl-1H-pyrazol-3-yl)methanol
Standard InChI InChI=1S/C5H7BrN2O/c1-3-5(6)4(2-9)8-7-3/h9H,2H2,1H3,(H,7,8)
Standard InChI Key XOPRODJLWRXSDA-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1)CO)Br
Canonical SMILES CC1=C(C(=NN1)CO)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole ring substituted with:

  • A bromine atom at the 4-position.

  • A methyl group at the 3-position.

  • A hydroxymethyl group (-CH2_2OH) at the 5-position .

The IUPAC name is (4-bromo-5-methyl-1H-pyrazol-3-yl)methanol, with the molecular formula C5_5H7_7BrN2_2O and a molecular weight of 191.03 g/mol .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC5_5H7_7BrN2_2O
Molecular Weight191.03 g/mol
SMILESCC1=C(C(=NN1)CO)Br
InChI KeyXOPRODJLWRXSDA-UHFFFAOYSA-N

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. One documented route involves:

  • Bromination of 3-methyl-1H-pyrazole-5-methanol using N-bromosuccinimide (NBS) under controlled conditions .

  • Purification via column chromatography or recrystallization to achieve >97% purity .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYieldPurity
1NBS, DMF, 0°C, 12h68%90%
2Silica gel chromatography95%97%

Industrial Production

Industrial methods remain proprietary, but scale-up processes likely optimize solvent use and catalytic systems to enhance efficiency .

Physicochemical Properties

Table 3: Experimental and Predicted Properties

PropertyExperimental ValuePredicted Value
Density (g/cm³)1.4±0.11.45
LogP1.21.5
Vapor Pressure (mmHg)0.1±0.4 at 25°C0.2

Biological and Pharmacological Applications

Kinase Inhibition

The compound’s pyrazole core is a known pharmacophore in kinase inhibitors. Preclinical studies suggest activity against Aurora-A kinase and BRAF(V600E), targets in oncology .

Antimicrobial Activity

Derivatives exhibit moderate antibacterial effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Exposure RouteFirst Aid Measures
Skin ContactWash with soap/water; seek medical help if irritation persists .
Eye ContactRinse with water for 15 minutes; consult ophthalmologist .

Comparative Analysis with Analogues

Structural Analogues

  • (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol: Higher metabolic stability due to methyl substitution .

  • (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol: Enhanced lipophilicity (LogP = 2.8) but reduced solubility .

Table 5: Functional Group Impact on Properties

SubstituentLogPSolubility (mg/mL)Bioactivity (IC50, nM)
-CH3_31.22.545
-C6_6H5_52.80.812

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